molecular formula C11H9NO B3053229 2-Phenyl-1H-pyrrole-3-carbaldehyde CAS No. 52179-71-2

2-Phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3053229
CAS No.: 52179-71-2
M. Wt: 171.19 g/mol
InChI Key: AXOISOXQFSFKBI-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a phenyl group at the 2-position and an aldehyde group at the 3-position

Mechanism of Action

Target of Action

Similar compounds such as 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carbaldehyde have been used in the discovery of pyrrolone antimalarials , suggesting potential targets could be enzymes or proteins involved in the life cycle of malaria parasites.

Mode of Action

It’s likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function

Biochemical Pathways

Given the structural similarity to other pyrrole derivatives, it’s plausible that this compound could impact pathways related to the life cycle of malaria parasites . More research is needed to confirm this and identify other potentially affected pathways.

Result of Action

Based on the use of structurally similar compounds in antimalarial research , it’s possible that this compound could have effects on the growth and development of malaria parasites

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-pyrrole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired aldehyde. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and solvents to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 2-Phenyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 2-Phenyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.

    2-Phenyl-1H-indole-3-carbaldehyde: Similar structure with an indole ring and a phenyl group at the 2-position.

    2,5-Dimethyl-1-phenylpyrrole-3-carbaldehyde: Similar structure with additional methyl groups on the pyrrole ring.

Uniqueness

2-Phenyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an aldehyde group on the pyrrole ring makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-phenyl-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOISOXQFSFKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344679
Record name 2-Phenyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52179-71-2
Record name 2-Phenyl-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52179-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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